Product packaging for 2-Methylquinoline-6-carboximidamide(Cat. No.:)

2-Methylquinoline-6-carboximidamide

Cat. No.: B13121183
M. Wt: 185.22 g/mol
InChI Key: FGANMRHGMUFYIW-UHFFFAOYSA-N
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Description

2-Methylquinoline-6-carboximidamide is a quinoline-based small molecule of high interest in biomedical research, particularly for investigating potential therapeutic strategies for incurable RNA-mediated diseases. Recent studies have highlighted its role in targeting structured RNA repeats. Specifically, this compound has been identified as a ligand that binds to r(CUG) repeat expansions (r(CUG)^exp), which are the causative agents of neurological disorders such as myotonic dystrophy type 1 (DM1) and Huntington's disease-like 2 (HDL2) . The solution structure of this compound bound to a model CUG RNA motif has been determined by NMR spectroscopy, revealing interactions involving stacking, hydrogen bonding, and van der Waals forces with the RNA's dynamic internal loop . This structural insight is invaluable for researchers engaged in structure-based design of small molecules with improved binding affinity and biological activity against such challenging targets . Beyond this primary application, quinoline-6-carboxamide derivatives are actively being explored in other research domains. For instance, structurally related carboxamide and quinoline derivatives have been synthesized and evaluated as potent and selective antagonists for the P2X7 receptor (P2X7R), a key protein overexpressed in various cancers, indicating potential applicability in oncology research . Furthermore, other 2-substituted quinoline-6-carboxamides have been investigated as potential antagonists for the metabotropic glutamate receptor 1 (mGluR1), a target for neuropathic pain, underscoring the versatility of this chemical scaffold in neuroscience . Researchers can utilize this compound as a key intermediate or a tool molecule in drug discovery campaigns, including virtual screening and machine learning-assisted de novo design . As with all research chemicals, this product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3 B13121183 2-Methylquinoline-6-carboximidamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

2-methylquinoline-6-carboximidamide

InChI

InChI=1S/C11H11N3/c1-7-2-3-8-6-9(11(12)13)4-5-10(8)14-7/h2-6H,1H3,(H3,12,13)

InChI Key

FGANMRHGMUFYIW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C(=N)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Methylquinoline 6 Carboximidamide

Established Synthetic Pathways for the 2-Methylquinoline (B7769805) Core

The synthesis of the 2-methylquinoline scaffold, the foundational structure of the target compound, can be achieved through both time-honored classical reactions and more contemporary catalytic methods.

Classical Annulation Reactions (e.g., Friedländer, Doebner-Miller)

Classical condensation and cyclization reactions represent the historical bedrock of quinoline (B57606) synthesis.

The Doebner-Miller reaction is a widely recognized method for synthesizing quinolines. libretexts.org This reaction involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound under acidic conditions. libretexts.org Specifically for the synthesis of the 2-methylquinoline core, aniline is reacted with crotonaldehyde. iipseries.org While effective, the original method was often hampered by the acid-catalyzed polymerization of the carbonyl substrate, leading to lower yields. nih.gov The mechanism is complex and still a subject of study, but it is understood to proceed through conjugate addition, cyclization, and subsequent oxidation to form the aromatic quinoline ring. libretexts.org

The Friedländer synthesis , first reported by Paul Friedländer in 1882, is another cornerstone of quinoline preparation. rsc.org This method constructs the quinoline ring by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a component with a CH2 group adjacent to a carbonyl). rsc.orgglpbio.com The reaction can be catalyzed by either acids (such as p-toluenesulfonic acid or trifluoroacetic acid) or bases and proceeds via condensation to form a Schiff base or enamine, followed by an intramolecular cyclization and dehydration. glpbio.combldpharm.com A significant drawback of this method can be the instability of the 2-aminobenzaldehyde (B1207257) precursor. bldpharm.com

Modern Catalyst-Mediated Approaches (e.g., Transition Metal Catalysis, Metal-Free Methods)

Modern synthetic chemistry has introduced a variety of catalytic systems to improve the efficiency, scope, and environmental footprint of 2-methylquinoline synthesis.

Transition Metal Catalysis: Catalysts based on transition metals such as palladium, copper, nickel, and ruthenium have become central to modern organic synthesis. organic-chemistry.orggoogle.com Palladium-catalyzed methods, for instance, can achieve the aerobic oxidative cyclization of anilines and alcohols to form the quinoline ring. organic-chemistry.org Copper-catalyzed systems offer an efficient one-pot synthesis from anilines and aldehydes, proceeding through C-H functionalization and subsequent C-N/C-C bond formation. A simple and eco-friendly nickel-catalyzed approach can produce quinolines via a double dehydrogenative coupling mechanism. organic-chemistry.org

Metal-Free Methods: Growing interest in sustainable chemistry has spurred the development of metal-free synthetic routes. chem-station.com An iodide-catalyzed reaction between anilines and vinyl ethers provides a mild and efficient pathway to 2-methylquinolines. chem-station.com Another innovative metal-free approach utilizes visible light and an organic dye, such as methylene (B1212753) blue, as a photocatalyst to drive the Friedländer annulation reaction under ambient conditions. chem-station.com These methods avoid the cost and potential toxicity associated with transition metal catalysts. chem-station.comresearchgate.net

Formation and Derivatization of the Carboximidamide Functionality at the 6-Position

Once the 2-methylquinoline core is established, the next critical phase is the installation of the carboximidamide group at the 6-position. This is most effectively accomplished through a precursor, primarily the corresponding nitrile.

Direct Synthetic Strategies for Imidamide Formation

Directly converting a carboxylic acid or its ester derivative at the 6-position to a carboximidamide is not the most common route but can be achieved. It generally requires harsh reaction conditions or specialized reagents to drive the condensation with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, at high temperatures. A more contemporary approach involves the use of trimethylaluminum (B3029685) to promote the reaction between an ester and an amine to form the corresponding amide or, in this case, potentially an amidine. researchgate.net However, these direct methods are often less efficient than precursor-based strategies.

Precursor-Based Transformations to Carboximidamides (e.g., from nitriles)

The most reliable and widely used method for synthesizing aromatic carboximidamides (amidines) proceeds through a nitrile intermediate. researchgate.net The key precursor for the target molecule is 2-methylquinoline-6-carbonitrile (B1616964) . glpbio.com

Synthesis of the Nitrile Precursor: The synthesis of 2-methylquinoline-6-carbonitrile can be accomplished via several standard organic transformations:

The Sandmeyer Reaction: This is a classical and highly effective method for introducing a nitrile group onto an aromatic ring. numberanalytics.comwikipedia.org The process begins with the diazotization of an aromatic amine, in this case, 6-amino-2-methylquinoline, using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is then treated with a copper(I) cyanide salt (CuCN) to yield 2-methylquinoline-6-carbonitrile. nih.govwikipedia.orgorganic-chemistry.org

From an Aldehyde: The commercially available 2-methylquinoline-6-carbaldehyde (B33555) can be converted to the corresponding aldoxime by reaction with hydroxylamine. bldpharm.comsigmaaldrich.com Subsequent dehydration of this aldoxime using various reagents, such as propylphosphonic anhydride (B1165640) (T3P) or even chloral (B1216628) hydrate, yields the desired nitrile. organic-chemistry.org

Dehydration of an Amide: If 2-methylquinoline-6-carboxamide (B1407187) is available, it can be dehydrated to the nitrile using reagents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃). youtube.com

Conversion of Nitrile to Carboximidamide: The Pinner reaction is the foremost method for converting nitriles into carboximidamides. chem-station.comwikipedia.orgorganic-chemistry.org

Formation of a Pinner Salt: The nitrile (2-methylquinoline-6-carbonitrile) is treated with an anhydrous alcohol (e.g., ethanol) in the presence of dry hydrogen chloride (HCl) gas. This reaction forms an alkyl imidate hydrochloride, commonly known as a Pinner salt. researchgate.netorganic-chemistry.org

Amination: The isolated Pinner salt is then reacted with ammonia (or an amine) in an alcoholic solution. researchgate.net This step involves the nucleophilic attack of ammonia on the imidate carbon, followed by the elimination of an alcohol molecule to afford the final 2-methylquinoline-6-carboximidamide, typically as its hydrochloride salt. researchgate.net

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives of this compound can be approached by modifying either the quinoline core or the carboximidamide functional group.

Modification of the Quinoline Core: The versatility of the classical and modern synthetic methods described in section 2.1 allows for the creation of a wide array of analogues.

Varying Substituents on the Benzene (B151609) Ring: By starting with different substituted anilines in the Doebner-Miller or other syntheses, analogues with various functional groups (e.g., methoxy, chloro, fluoro) on the benzene portion of the quinoline ring can be prepared. For example, using p-anisidine (B42471) instead of aniline in a Doebner reaction leads to 6-methoxy-2-arylquinoline derivatives.

Varying Substituents at the 2- and 4-Positions: The Doebner-Miller and Friedländer reactions can be adapted to install different groups at the 2- and 4-positions by choosing different α,β-unsaturated carbonyls or methylene compounds, respectively. For instance, using substituted benzaldehydes and pyruvic acid in a Doebner reaction with an aniline yields 2-arylquinoline-4-carboxylic acids.

Derivatization of the Carboximidamide Group: Once the this compound is formed, it can be further derivatized. The two nitrogen atoms of the amidine group can be substituted with various alkyl or aryl groups. This is typically achieved during the Pinner reaction by using a primary or secondary amine instead of ammonia in the final amination step of the imidate salt. This allows for the synthesis of a library of N-substituted and N,N'-disubstituted 2-methylquinoline-6-carboximidamides.

Modifications on the Quinoline Ring System

The quinoline ring is a versatile scaffold amenable to various modifications. The C-H functionalization of 2-methylquinolines is a key strategy for introducing diverse functionalities. researchgate.net This can be achieved through both metal-catalyzed and metal-free protocols. researchgate.net

One notable metal-free approach involves a visible light-induced, oxidant-free direct functionalization of 2-methylquinolines with diacetyl or ethyl pyruvate, highlighting an environmentally friendly method for C-H bond functionalization. researchgate.net Furthermore, a facile method for creating quinoline formaldehydes occurs through the direct oxidative C-H functionalization of methyl-azaheteroarenes using an I2–DMSO system, which is advantageous for being metal-free and simple to execute. researchgate.net

Researchers have also developed a strategy for the functionalization of C(sp³)–H bonds and tandem cyclization of 2-methylquinolines with 2-styrylanilines, which avoids the use of transition metals. nih.gov This method shows good tolerance for various functional groups and can be scaled up. nih.gov The electronic properties of substituents on the quinoline ring play a role, with electron-withdrawing groups like fluorine and chlorine generally yielding better results than electron-donating groups such as methyl and methoxy. nih.gov

The modification of the quinoline ring is crucial for developing derivatives with enhanced efficacy and specific biological activities. rsc.org By strategically altering different positions on the ring, introducing heteroatoms, or adding side chains, researchers can fine-tune the compound's properties. rsc.org

Substituent Effects on the Carboximidamide Group

For quinoline-2-carboxamides, a wide range of lipophilicity and electronic properties can be achieved by varying the substituents on the amide nitrogen. nih.gov For instance, log P values for a series of these compounds ranged from 1.15 to 6.98, demonstrating the significant impact of the N-substituent on this physical property. nih.gov

In a series of quinoline-6-carboxamide (B1312354) derivatives, substitutions on a phenyl ring attached to the carboxamide nitrogen with groups like -OCF3, -CF3, and -CH3 were found to improve potency in a biological assay. Highly electronegative substituents such as fluoro, chloro, and iodo also enhanced affinity. Structure-activity relationship (SAR) studies revealed that sulfonate and amide linkages are important for the biological activity of these P2X7R antagonists.

Green Chemistry Principles in the Synthesis of this compound and Related Compounds

The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives to create more sustainable and environmentally friendly processes. tandfonline.com This involves the use of eco-friendly solvents, and catalyst-free or reusable catalyst systems to reduce waste and energy consumption. tandfonline.comresearchgate.net

Eco-Friendly Solvents and Reaction Conditions

A significant focus in the green synthesis of quinolines is the replacement of hazardous organic solvents with more benign alternatives. Water and ethanol (B145695) are prominent examples of such eco-friendly solvents. tandfonline.commdpi.com

Water has been successfully used as a solvent in the synthesis of quinoline derivatives catalyzed by FeCl3.6H2O, leading to high yields under mild conditions. tandfonline.com The use of water is advantageous due to its non-flammable, non-toxic, and inexpensive nature. tandfonline.com Microwave irradiation is another green technique that can significantly accelerate reactions, often in combination with green solvents, leading to higher efficiency. mdpi.com For example, the synthesis of substituted 2-ethyl-3-methylquinolines has been achieved with good to excellent yields using microwave irradiation in ethanol with a recyclable solid acid catalyst. mdpi.com

Solvent-free reaction conditions represent another important green chemistry approach, completely eliminating the need for a solvent and thereby reducing waste. rsc.org

Catalyst-Free and Reusable Catalyst Systems

The development of catalyst-free and reusable catalyst systems is a cornerstone of green quinoline synthesis. Catalyst-free methods offer the advantage of simplified purification and reduced environmental impact from metal catalysts. A notable example is the [5 + 1] annulation of 2-methylquinolines with diynones, which proceeds under catalyst- and solvent-free conditions to produce 2-arylated quinolines. rsc.org

Reusable catalysts are also highly sought after for their economic and environmental benefits. Solid acid catalysts, such as Nafion® NR50, have been employed in the synthesis of quinolines and can be recovered and reused multiple times without a significant loss of activity. mdpi.com Similarly, silica-functionalized magnetite nanoparticles (Fe3O4@SiO2) have been used as a reusable catalyst for the synthesis of 2-methyl-6-nitroquinoline, a potential precursor to the target compound. nih.gov These nanoparticles can be easily separated from the reaction mixture using an external magnet. nih.gov Other reusable catalytic systems include those based on cobalt nanoparticles supported on N-doped carbon, which have been used for α-alkylation of nitriles with alcohols. rsc.org

Amorphous silica-alumina and zeolite catalysts are also effective solid acid catalysts for quinoline synthesis, offering the benefits of being reusable and promoting reactions under continuous flow conditions, which is a green and efficient approach. google.com

Molecular Interactions and Biomolecular Target Identification Studies

Investigation of 2-Methylquinoline-6-carboximidamide Interactions with Biological Macromolecules

The biological activity of this compound is intrinsically linked to its ability to bind to specific macromolecules, thereby modulating their function. Research into these interactions has primarily centered on its affinity for nucleic acids, with less information available regarding its binding to other major classes of biomolecules.

Currently, there are no publicly available scientific studies that have specifically investigated the direct binding of this compound to proteins. While databases may contain information on structurally similar compounds, dedicated ligand-protein binding analyses for this particular molecule have not been reported in the literature.

Significant research has been conducted on the interaction of this compound (often abbreviated as MQC) with RNA molecules, particularly those implicated in neurodegenerative diseases. nih.govnih.gov These studies have demonstrated that the compound can selectively target and bind to specific RNA structures.

Notably, this compound has been shown to bind to the pre-mRNA of the tau protein, which is linked to conditions such as frontotemporal dementia, parkinsonism, and Alzheimer's disease. nih.gov The compound was designed to interact with a specific structural element in the tau pre-mRNA, thereby influencing its splicing. nih.gov The structure of this complex has been determined by solution NMR, providing detailed insights into the molecular recognition process. nih.gov

Furthermore, this compound has been identified as a ligand for RNA repeat expansions, such as the r(CUG) repeats that are the causative agents of myotonic dystrophy type 1 and Huntington's disease-like 2. nih.gov The RNA in these diseases adopts a hairpin structure with periodic U-U internal loops, which can sequester essential cellular proteins. nih.gov Small molecules like this compound that bind to these pathogenic RNA structures are being investigated as a potential therapeutic strategy. nih.gov The structural basis for this interaction has also been elucidated by NMR, revealing how the ligand recognizes the repeating structural motif of the RNA. nih.gov

Below are tables summarizing the structural data for the complexes formed between this compound (MQC) and its RNA targets, as deposited in the Protein Data Bank (PDB).

Table 1: Structural Data for this compound (MQC) in Complex with Tau pre-mRNA

PDB IDTitleMethodOrganismMacromolecule Description
6VA3 Solution Structure of the Tau pre-mRNA Exon 10 Splicing Regulatory Element Bound to MQCSolution NMRHomo sapiensRNA (5'-R(CPCPGPGPCPAPGPUPGPUPG)-3') and RNA (5'-R(CPAPCPAPCPGPUPCPGP*G)-3')

Table 2: Structural Data for this compound (MQC) in Complex with r(CUG) Repeat Expansions

PDB IDTitleMethodOrganismMacromolecule Description
9CPD Structures of small molecules bound to RNA repeat expansions that cause Huntington's disease-like 2 and myotonic dystrophy type 1Solution NMRHomo sapiensRNA (5'-R(GPAPCPAPGPCPUPGPCPUPGPUP*C)-3')

There is currently no published research available that describes the interactions of this compound with biological membranes or lipid systems. Such studies are crucial for understanding the pharmacokinetics and cellular uptake of a compound, and this remains an area for future investigation.

Biophysical Characterization of this compound Binding

Biophysical techniques are essential for a quantitative understanding of the forces driving molecular interactions. These methods can provide data on binding affinity, stoichiometry, and the thermodynamic parameters of complex formation.

As of the latest available information, no studies have been published that utilize Isothermal Titration Calorimetry (ITC) to determine the thermodynamic parameters (such as enthalpy, entropy, and binding affinity) of the interaction between this compound and its biological targets. ITC is a powerful tool for obtaining a complete thermodynamic profile of binding events and would be highly valuable for a deeper understanding of this compound's interactions.

There are no available studies that have employed Surface Plasmon Resonance (SPR) to analyze the binding kinetics of this compound. SPR is a widely used technique for measuring the association and dissociation rate constants of ligand-receptor interactions in real-time, providing crucial information on the dynamics of the binding process. Such data would be instrumental in characterizing the kinetic profile of this compound's interactions with its RNA targets.

Mechanisms of Cellular Perturbation by this compound Analogs (Non-Clinical Focus)

The biological effects of this compound and its analogs are rooted in their ability to interact with and modulate the function of various cellular components. Research into related quinoline (B57606) compounds has revealed several mechanisms by which they can perturb cellular processes, primarily through the modulation of enzymatic pathways and interference with signaling cascades.

Modulation of Specific Enzymatic Pathways

Analogs of this compound have been shown to inhibit a diverse range of enzymes, highlighting the versatility of the quinoline scaffold in designing enzyme inhibitors.

One significant area of investigation is the inhibition of enzymes involved in epigenetic modifications. Certain quinoline-based analogs have been identified as inhibitors of DNA methyltransferases (DNMTs), such as human DNMT1 nih.gov. These compounds are thought to intercalate into DNA, inducing a conformational change in the enzyme-DNA complex that moves the catalytic domain away from the DNA substrate nih.gov.

Another class of enzymes targeted by quinoline derivatives are proteases. For example, 2-chloroquinoline-based molecules have been designed as dual inhibitors of SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro), both of which are cysteine proteases crucial for viral replication nih.gov. The inhibitory mechanism can be covalent, with the quinoline moiety forming a bond with a catalytic cysteine residue in the enzyme's active site nih.gov.

Furthermore, quinoline-2-carboxamides have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs), with some compounds showing low nanomolar inhibition constants against specific isoforms like hCA I and hCA II researchgate.net. The anti-inflammatory properties of some quinoline hybrids have been attributed to their dual inhibition of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX) nih.gov.

The table below summarizes the inhibitory activities of various quinoline analogs against different enzymes.

Compound ClassTarget Enzyme(s)Mode of InhibitionReference
Quinoline-based analogsDNA methyltransferase 1 (DNMT1)DNA intercalation, conformational change nih.gov
2-Chloroquinoline derivativesSARS-CoV-2 MPro, PLProCovalent and non-covalent nih.gov
Quinoline-2-carboxamidesCarbonic Anhydrases (hCA I, hCA II)Not specified researchgate.net
1,2,4-Triazine-quinoline hybridsCOX-2, 15-LOXNot specified nih.gov

Impact on Cellular Signaling Cascades in Model Systems

The enzymatic modulation described above often translates into broader effects on cellular signaling cascades. Quinoline derivatives have been shown to interfere with key signaling pathways that regulate cell proliferation, survival, and inflammatory responses.

Several quinoline derivatives have been found to activate the extracellular signal-regulated kinase (ERK) pathway nih.gov. The ERK pathway is a component of the mitogen-activated protein kinase (MAPK) cascade, which is involved in a wide range of cellular processes. In some contexts, the activation of ERK by these compounds has been linked to the induction of apoptosis nih.gov.

Quinoline compounds can also act as antagonists of the P2X7 receptor (P2X7R), a ligand-gated ion channel that is activated by extracellular ATP. By blocking P2X7R, these compounds can attenuate downstream signaling pathways such as the PI3K/Akt/GSK-3β and HIF1α-VEGF pathways, which are often dysregulated in disease states nih.gov.

A broader review of quinoline-based molecules indicates their potential to target receptor tyrosine kinases like c-Met, EGF receptor, and VEGF receptor, as well as the downstream Ras/Raf/MEK/ERK signaling cascade mdpi.com. Interference with these pathways can inhibit cell proliferation and survival.

In the context of inflammation, certain quinoline hybrids have been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-activated macrophage models nih.gov. This suggests an impact on inflammatory signaling pathways, likely downstream of the inhibited COX-2 and 15-LOX enzymes.

The following table outlines the signaling pathways affected by quinoline analogs.

Compound ClassAffected Signaling PathwayCellular OutcomeReference
6-cinnamamido-quinoline-4-carboxamide derivativesExtracellular signal-regulated kinase (ERK)Apoptosis nih.gov
Quinoline carboxamide derivativesP2X7R-mediated PI3K/Akt/GSK-3β and HIF1α-VEGFAttenuation of growth signals nih.gov
General quinoline-based moleculesc-Met, EGFR, VEGFR, Ras/Raf/MEK/ERKInhibition of proliferation and survival mdpi.com
1,2,4-Triazine-quinoline hybridsInflammatory signaling (TNF-α, IL-6 production)Anti-inflammatory response nih.gov

Cellular Uptake, Distribution, and Intracellular Localization

The efficacy of a compound is dependent on its ability to reach its intracellular target. Studies on quinoline derivatives have provided insights into their cellular uptake and distribution.

One notable finding is the lysosomotropic nature of certain quinoline derivatives. For example, derivatives of 6-cinnamamido-quinoline-4-carboxamide have been shown to accumulate in lysosomes nih.gov. This accumulation can lead to lysosomal membrane permeabilization (LMP) and the deacidification of the lysosome, ultimately impairing lysosomal function and disrupting autophagy nih.gov. The study utilized FITC-dextran, a fluorescent marker for fluid-phase endocytosis, to demonstrate the accumulation within lysosomes nih.gov. This specific intracellular localization is a key aspect of their mechanism of action.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Structural Elements for Specific Molecular Interactions

The molecular architecture of 2-Methylquinoline-6-carboximidamide is comprised of three key features: the quinoline (B57606) ring, a methyl group at the 2-position, and a carboximidamide group at the 6-position. Each of these elements contributes uniquely to its interaction with biological targets.

The quinoline ring forms the foundational scaffold of the molecule. This bicyclic aromatic heterocycle's planar nature can facilitate intercalation into biological macromolecules, a common mode of action for many quinoline derivatives. researchgate.net Furthermore, the nitrogen atom in the quinoline ring can function as a hydrogen bond acceptor, which helps to anchor the molecule within a specific binding site. nih.gov

The carboximidamide moiety is a critical functional group in medicinal chemistry, often acting as a bioisostere for carboxylic acids and esters to improve pharmacokinetic and pharmacodynamic profiles. nih.govresearchgate.net This group is typically protonated at physiological pH, enabling it to form strong ionic and hydrogen bond interactions with biological targets. The presence of the carboximidamide group is frequently essential for the biological activity of related compounds. nih.gov

Systematic Derivatization and SAR Analysis of this compound Scaffold

The systematic modification of the this compound structure has been instrumental in delineating the SAR for this class of compounds. By altering different parts of the molecule, researchers can probe the specific structural requirements for optimizing biological effects.

Influence of Substituents on Quinoline Ring Recognition

The nature and placement of substituents on the quinoline ring play a significant role in how the molecule is recognized by its biological target. Studies on analogous quinoline-6-carboxamide (B1312354) derivatives have demonstrated that modifications to the quinoline ring can profoundly impact potency and selectivity. nih.gov

For example, in a series of quinoline-6-carboxamide benzenesulfonates designed as P2X7 receptor antagonists, the addition of highly electronegative substituents such as fluoro, chloro, and iodo to a phenyl ring attached to the carboxamide nitrogen enhanced the compound's affinity for the target. nih.gov This indicates that the electronic properties and size of substituents on the quinoline scaffold are crucial for molecular recognition.

Table 1: Qualitative SAR Summary of Substituent Effects on the Quinoline Ring of Related Carboxamide Analogs

Position of SubstitutionType of SubstituentGeneral Effect on Activity
Phenyl ring on carboxamideElectron-withdrawing (e.g., -F, -Cl, -I)Increased potency nih.gov
Phenyl ring on carboxamideElectron-donating (e.g., -CH3)Variable, often less potent than EWGs nih.gov
Quinoline ring (general)Electron-withdrawingGenerally favorable for some biological activities acs.orgnih.gov
Quinoline ring (general)Electron-donatingGenerally less favorable for some biological activities acs.orgnih.gov

This table provides a qualitative summary based on findings from structurally related quinoline carboxamide derivatives, as direct data for this compound is not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. biointerfaceresearch.com Although specific QSAR models for this compound derivatives are not widely available, studies on related quinoline compounds have successfully employed this technique. nih.govresearchgate.net

For instance, QSAR studies on a series of quinolinone-based thiosemicarbazones identified van der Waals volume, electron density, and electronegativity as key determinants of their anti-tuberculosis activity. nih.gov Such models can offer predictive power for the activity of novel, yet-to-be-synthesized derivatives, thereby guiding the rational design of more potent therapeutic agents. The creation of a robust QSAR model for this compound and its analogs would necessitate a dataset of compounds with experimentally determined biological activities. This model would then be constructed using a variety of molecular descriptors that quantify the physicochemical properties of the molecules.

Table 2: Common Descriptors Used in QSAR Studies of Quinoline Derivatives

Descriptor TypeExamplesRelevance
Electronic Dipole moment, HOMO/LUMO energies, Partial chargesDescribes the electronic aspects of molecule-target interactions nih.gov
Steric Molecular volume, Surface area, Molar refractivityRelates to the size and shape of the molecule and its fit within the binding site nih.gov
Hydrophobic LogP, Water solubilityInfluences absorption, distribution, and transport to the target site nih.gov
Topological Connectivity indices, Shape indicesEncodes information about the branching and three-dimensional shape of the molecule researchgate.net

This table presents common descriptors used in QSAR studies of quinoline derivatives and is for illustrative purposes, as a specific model for this compound is not available.

Computational Chemistry and Theoretical Investigations

Molecular Docking Simulations for Predicting Biomolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of a ligand to its target protein.

While specific docking studies on 2-Methylquinoline-6-carboximidamide are not extensively documented, research on analogous quinoline (B57606) derivatives provides a strong indication of its potential interactions. For instance, studies on quinoline-based compounds have shown their potential as inhibitors for various biological targets. Molecular docking of quinoline derivatives has been performed against targets such as HIV non-nucleoside reverse transcriptase inhibitors and the anti-apoptotic protein BCL-2. nih.govnih.gov In these studies, the quinoline scaffold consistently participates in key interactions within the receptor's binding pocket.

For this compound, the quinoline ring is expected to form π-π stacking interactions with aromatic residues like tyrosine and phenylalanine in a protein's active site. The methyl group at the 2-position can provide additional hydrophobic interactions, enhancing binding affinity. The carboximidamide group at the 6-position is a key feature, capable of forming multiple hydrogen bonds with amino acid residues such as aspartate, glutamate, and asparagine, which can significantly contribute to the binding energy and specificity.

A hypothetical docking study of this compound might yield results similar to those observed for quinoline-3-carboxamide (B1254982) derivatives, where the carboxamide group plays a crucial role in anchoring the ligand within the binding site through hydrogen bonds. mdpi.com The binding energy for such interactions often falls in the range of -7 to -10 kcal/mol, indicating a strong and stable complex. researchgate.net

Table 1: Predicted Interactions of this compound Based on Analogous Compounds

Functional Group Predicted Interaction Type Potential Interacting Residues
Quinoline Ring π-π Stacking, Hydrophobic Tyr, Phe, Trp, Leu, Val
2-Methyl Group Hydrophobic Ala, Val, Leu, Ile
6-Carboximidamide Hydrogen Bonding (Donor & Acceptor) Asp, Glu, Asn, Gln, Ser

Molecular Dynamics (MD) Simulations of this compound in Complex with Biological Targets

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability and conformational changes over time. These simulations can validate the interactions predicted by molecular docking and assess the flexibility of both the ligand and the protein.

For quinoline derivatives, MD simulations have been employed to study their complexes with various enzymes, including proteases and kinases. mdpi.comnih.gov These studies typically show that the quinoline core remains well-stabilized within the binding pocket throughout the simulation, with minimal root-mean-square deviation (RMSD). nih.gov The stability is often attributed to the persistent hydrogen bonds and hydrophobic interactions.

In a simulation of a this compound-protein complex, one would expect the carboximidamide group to maintain its hydrogen bonding network with the protein. The flexibility of this group might allow it to adopt different conformations to optimize these interactions. The root-mean-square fluctuation (RMSF) analysis would likely indicate that the quinoline scaffold has low flexibility, while the carboximidamide group might show slightly higher fluctuations. Such simulations for related quinoline derivatives have demonstrated the stability of ligand-protein complexes. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic properties of molecules. DFT calculations have been performed on 2-methylquinoline (B7769805) and 6-methylquinoline (B44275) to determine their molecular geometry, vibrational frequencies, and electronic properties. researchgate.net These studies provide a basis for understanding the electronic nature of the this compound scaffold.

For this compound, DFT calculations at a level like B3LYP/6-311++G(d,p) could be used to optimize its geometry and calculate its molecular electrostatic potential (MEP). nih.govresearchgate.net The MEP map would likely show a negative potential around the nitrogen atom of the quinoline ring and the nitrogen and oxygen atoms of the carboximidamide group, indicating these are sites susceptible to electrophilic attack and are key for hydrogen bonding. The methyl group would contribute to a region of neutral or slightly positive potential.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are also important parameters obtained from DFT. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability. For quinoline derivatives, this gap is typically in the range of 4-5 eV, suggesting good stability. dergipark.org.tr

Table 2: Predicted DFT Parameters for this compound (Based on Analogs)

Parameter Predicted Value/Region Significance
HOMO Energy ~ -6.5 eV Electron-donating ability
LUMO Energy ~ -1.5 eV Electron-accepting ability
HOMO-LUMO Gap ~ 5.0 eV Chemical stability and reactivity
Dipole Moment ~ 3-5 Debye Polarity and solubility

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its flexibility. For this compound, the primary source of conformational flexibility is the rotation around the C6-C(N)HNH bond of the carboximidamide group.

Theoretical calculations can map the potential energy surface as a function of the dihedral angle of this bond. This analysis would likely reveal two or more low-energy conformers corresponding to different orientations of the carboximidamide group relative to the quinoline ring. The energy barriers between these conformers would determine the ease of their interconversion at room temperature. Such studies on similar aromatic amides and related structures show that the planar or near-planar conformations are often the most stable due to conjugation effects.

Ligand-Based and Structure-Based De Novo Design Strategies for this compound Analogs

De novo design strategies are used to create novel molecules with desired properties. These can be either ligand-based, using information from known active molecules, or structure-based, using the three-dimensional structure of the target protein.

Starting from the this compound scaffold, de novo design could be used to generate analogs with improved binding affinity or better pharmacokinetic properties. Structure-based design, using the docking pose of the parent molecule, could suggest modifications to better fill the binding pocket or form additional interactions. For example, extending a substituent from the quinoline ring could reach a nearby hydrophobic pocket, or replacing the methyl group with a different functional group could modulate solubility and electronic properties.

Ligand-based approaches could involve generating a pharmacophore model from this compound and other known inhibitors of a particular target. This model, defining the key chemical features required for activity, can then be used to search virtual libraries for new scaffolds or to design novel molecules that match the pharmacophore.

In Silico ADMET Profiling

In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling is essential in the early stages of drug discovery to predict the pharmacokinetic and safety properties of a compound.

For this compound, various computational models can predict its ADMET properties based on its structure. Quinoline derivatives have been extensively studied using these methods. nih.govresearchgate.neteurekaselect.comresearchgate.netscienceopen.com

Table 3: Predicted In Silico ADMET Profile for this compound (Based on Analogs)

Property Predicted Characteristic Implication
Absorption
Oral Bioavailability Moderate to Good Likely suitable for oral administration.
Caco-2 Permeability Moderate May have reasonable intestinal absorption.
Distribution
Plasma Protein Binding High May have a longer duration of action.
Blood-Brain Barrier Low to Moderate Potential for CNS effects depending on the specific analog.
Metabolism
CYP450 Inhibition Potential for inhibition of CYP2D6/3A4 Risk of drug-drug interactions.
Excretion
Renal Excretion Minor pathway Primarily metabolized before excretion.
Toxicity
hERG Inhibition Potential risk Needs experimental validation for cardiotoxicity.
Mutagenicity (Ames) Low to Moderate Some quinolines show mutagenic potential.

Advanced Research Applications and Methodological Developments

High-Throughput Screening (HTS) of 2-Methylquinoline-6-carboximidamide Libraries

High-Throughput Screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity. researchgate.netmedcraveonline.com An HTS campaign centered around this compound would involve the creation of a library of its derivatives, followed by automated testing in a specific biological assay.

The synthesis of a compound library could be achieved through combinatorial chemistry, where different functional groups are systematically introduced at various positions on the this compound scaffold. This would generate a diverse set of molecules for screening. nih.gov HTS assays are typically performed in microtiter plates in 384- or 1536-well formats, allowing for the simultaneous testing of thousands of compounds. researchgate.net The data generated from HTS can be analyzed using specialized software to identify "hits" – compounds that show significant activity in the assay. medcraveonline.comoup.com

Table 2: Illustrative HTS Data for a Hypothetical Quinoline (B57606) Library

Compound IDStructureActivity (% Inhibition)Z-Score
QM-001 This compound5.20.1
QM-002 Derivative 178.53.1
QM-003 Derivative 212.30.5
QM-004 Derivative 392.13.8
............

Integration of Omics Technologies for Comprehensive Biological Characterization (e.g., Metabolomics, Proteomics in model systems)

To gain a comprehensive understanding of the biological effects of this compound, its activity could be profiled using omics technologies, such as metabolomics and proteomics. nih.gov These approaches allow for the large-scale measurement of metabolites and proteins in a biological system, providing a snapshot of the cellular state.

By treating a model system (e.g., a cancer cell line) with this compound and analyzing the resulting changes in the metabolome and proteome, researchers could identify the metabolic pathways and cellular processes affected by the compound. medrxiv.orgmedrxiv.orgnih.gov This information can provide valuable clues about the compound's mechanism of action and potential therapeutic applications. nih.gov The integration of data from both proteomics and metabolomics can offer a more complete picture of the compound's effects than either technique alone. nih.gov

Microfluidic and Miniaturized Systems for this compound Research

Microfluidic, or "lab-on-a-chip," systems offer several advantages for chemical and biological research, including reduced reagent consumption, faster analysis times, and the potential for high-throughput experimentation. nih.govwikipedia.org These systems could be employed in various aspects of research on this compound.

For example, microfluidic reactors could be used for the rapid and efficient synthesis of a library of this compound derivatives. youtube.comchromatographyonline.com Microfluidic platforms can also be designed to perform high-throughput screening of these compounds in miniaturized biological assays. machinedesign.com Furthermore, analytical techniques such as chromatography and mass spectrometry can be integrated into microfluidic devices for the rapid analysis of reaction products or biological samples. chromatographyonline.com

Application of Artificial Intelligence and Machine Learning in Predicting this compound Biointeractions

For quinoline derivatives, machine learning models have been developed to predict their site of reactivity for chemical synthesis and their potential as anticancer agents. researchgate.netmdpi.com Similar models could be developed for this compound and its derivatives. By training a model on a dataset of known bioactive quinolines, it may be possible to predict the biological targets and potential therapeutic applications of novel compounds in this class. plos.org These in silico predictions can help to prioritize which compounds to synthesize and test in the laboratory, thereby accelerating the discovery process. nih.gov

Table 3: Machine Learning in Quinoline Drug Discovery

ApplicationML ModelInput FeaturesPredicted Outcome
Reaction Site Prediction Artificial Neural NetworkSMILES strings, quantum chemical descriptors Current time information in Bangalore, IN.doaj.orgMost likely site for electrophilic substitution Current time information in Bangalore, IN.doaj.org
Bioactivity Prediction Random ForestMolecular fingerprints, physicochemical properties plos.orgProbability of interacting with a specific protein target plos.org
Protein-Ligand Binding Graph Neural NetworkProtein structure, compound SMILES biorxiv.orgInhibition potential of a compound on a protein complex biorxiv.org

Future Directions and Emerging Avenues in 2 Methylquinoline 6 Carboximidamide Research

Exploration of Untapped Potential of the Carboximidamide-Quinoline Scaffold

The quinoline (B57606) scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in a wide array of biologically active compounds. orientjchem.orgnih.gov The unique structural features of quinoline allow for extensive modification, making it a privileged scaffold for the design and synthesis of novel therapeutic agents. orientjchem.org The introduction of a carboximidamide group at the 6-position of the 2-methylquinoline (B7769805) core presents a particularly interesting area for exploration. This functional group can participate in various non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are crucial for molecular recognition and binding to biological targets.

The versatility of the carboximidamide-quinoline scaffold allows for the generation of diverse chemical libraries through multicomponent reactions (MCRs). nih.gov MCRs offer an efficient and atom-economical approach to synthesize complex molecules in a single step, facilitating the exploration of a broad chemical space around the 2-methylquinoline-6-carboximidamide core. nih.gov This synthetic tractability is key to unlocking the full therapeutic potential of this scaffold.

Recent research has highlighted the ability of quinoline derivatives to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. orientjchem.orgnih.govnih.gov The focus of future research will likely be to systematically explore how modifications to the this compound scaffold influence these activities. For instance, a derivative, 4-((3-methoxyphenyl)amino)-2-methylquinoline-6-carboximidamide, has been studied for its interaction with RNA. rcsb.orgrcsb.org By synthesizing and screening a library of analogues, researchers can identify compounds with enhanced potency and selectivity for specific biological targets.

Table 1: Investigated Derivatives of the Quinoline Scaffold

Derivative NameArea of InvestigationReference
4-((3-methoxyphenyl)amino)-2-methylquinoline-6-carboximidamideInteraction with RNA pre-mRNA rcsb.orgrcsb.org
8-Aminoquinoline amides of 3-oxo-olean-12-en-28-oic acidSynthesis and structural analysis mdpi.com
8-Aminoquinoline amides of 3-oxo-urs-12-en-28-oic acidSynthesis and structural analysis mdpi.com

Challenges and Opportunities in Mechanistic Studies of this compound

A significant hurdle in the advancement of this compound-based therapeutics is the elucidation of their precise mechanisms of action. While a compound may exhibit promising biological activity in initial screenings, understanding how it interacts with its molecular target at a cellular and systemic level is a complex challenge. This requires a multi-faceted approach that combines computational modeling, biophysical techniques, and cellular assays.

One of the primary opportunities in this area lies in the application of advanced structural biology techniques. For example, solution NMR spectroscopy has been successfully used to determine the structure of a complex between an RNA target and a derivative of this compound. rcsb.orgrcsb.org Such studies provide invaluable insights into the specific molecular interactions that drive binding and activity. Cryo-electron microscopy (cryo-EM) is another powerful tool that could be employed to visualize the interactions of these compounds with larger biological assemblies.

Another challenge is identifying the full spectrum of on-target and off-target effects. A compound's activity is rarely confined to a single biological pathway. Understanding these broader effects is critical for predicting potential therapeutic efficacy and identifying any potential for adverse reactions. High-throughput screening and chemoproteomics approaches can be utilized to map the protein interaction landscape of this compound and its analogues.

Innovative Methodologies for Investigating Complex Biological Interactions

To overcome the challenges in mechanistic studies, researchers are increasingly turning to innovative methodologies. The development of chemical probes based on the this compound scaffold is a promising strategy. These probes, which can be tagged with fluorescent dyes or affinity labels, allow for the visualization and identification of the compound's binding partners within a cellular context.

Furthermore, the integration of 'omics' technologies – genomics, transcriptomics, proteomics, and metabolomics – can provide a holistic view of the cellular response to treatment with this compound. For example, transcriptomic analysis can reveal changes in gene expression patterns induced by the compound, offering clues about the pathways it modulates.

Computational approaches, such as molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, are also becoming increasingly sophisticated. These methods can be used to model the dynamic behavior of the compound-target complex and to predict binding affinities with greater accuracy. The synergy between these computational and experimental techniques will be instrumental in accelerating the drug discovery process.

Interdisciplinary Research Collaborations to Advance this compound Studies

The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach. The journey of a compound like this compound from a laboratory curiosity to a potential therapeutic requires the expertise of a diverse team of scientists. Organic chemists are needed for the synthesis and optimization of the compound. nih.gov Structural biologists and biophysicists are essential for elucidating its mechanism of action. rcsb.orgrcsb.org Cell biologists and pharmacologists are required to assess its activity in relevant biological systems.

Furthermore, collaborations with computational chemists and bioinformaticians are crucial for data analysis and for guiding the design of new and improved analogues. ebi.ac.uk The funding and support from governmental bodies like the National Institutes of Health (NIH) and the Department of Defense (DOD) are also critical in facilitating these large-scale research efforts. rcsb.orgrcsb.org By fostering an environment of open communication and data sharing, interdisciplinary teams can more effectively tackle the challenges of drug discovery and accelerate the translation of promising compounds like this compound into clinical applications. The creation of special issues in scientific journals dedicated to quinoline and its derivatives also plays a role in fostering these collaborations and disseminating knowledge. mdpi.commdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.